molecular formula C14H10F4N2O2 B2877012 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide CAS No. 834913-90-5

4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide

Cat. No.: B2877012
CAS No.: 834913-90-5
M. Wt: 314.24
InChI Key: ZWHFGUFOCMBRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide is a fluorinated benzohydrazide derivative characterized by a tetrafluorophenoxy methyl substituent on the benzene ring. Benzohydrazides are a class of compounds with a -CONHNH₂ group, known for their versatile biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O2/c15-9-5-10(16)12(18)13(11(9)17)22-6-7-1-3-8(4-2-7)14(21)20-19/h1-5H,6,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHFGUFOCMBRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C(=CC(=C2F)F)F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide is a synthetic organic compound featuring a benzohydrazide moiety and a tetrafluorophenoxy group, with the molecular formula C14H10F4N2O2C_{14}H_{10}F_4N_2O_2 . The presence of fluorine atoms enhances the compound's chemical stability and biological activity, making it of interest in medicinal chemistry and materials science.

Potential Applications

  • Urease Inhibition: 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide has been evaluated as a potential inhibitor of urease enzymes. In vitro studies suggest that benzohydrazide derivatives can effectively inhibit urease activity, even better than standard compounds like thiourea. This inhibitory activity has potential applications in treating conditions related to urease activity, such as specific infections.
  • Molecular Interaction Studies: Interaction studies often investigate its binding affinity and inhibitory effects on target enzymes like urease. In silico molecular docking studies predict the binding interactions between the compound and the active site of urease enzymes. These studies help clarify the structure-activity relationship (SAR) and provide insights into the molecular mechanisms underlying its biological effects.

Related Compounds

Several compounds share structural similarities with 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide:

Compound NameStructureUnique Features
BenzohydrazideBenzohydrazideBasic structure without fluorinated substituents; serves as a precursor.
4-(tert-butyl)benzohydrazide4-(tert-butyl)benzohydrazideContains a tert-butyl group; known for its urease inhibition properties.
2-(4-Fluorobenzoyl)hydrazine2-(4-Fluorobenzoyl)hydrazineFeatures a fluorinated aromatic ring but lacks the tetrafluoro substituents; different biological profile.

Mechanism of Action

The mechanism of action of 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrafluorophenoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzohydrazide moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Fluorinated Derivatives

  • Halogenated Benzylidene Groups : Compounds with halogenated benzylidene substituents, such as 6a–l (), exhibit exceptional cytotoxicity against cancer cell lines (IC₅₀ < 0.05 µM), surpassing cisplatin in some cases. Fluorine and chlorine atoms enhance electron-withdrawing effects, improving target binding .
  • Trifluoromethyl Modifications : The 4-(trifluoromethyl)benzohydrazide series () demonstrates dual cholinesterase inhibition (AChE IC₅₀ = 46.8–137.7 µM; BuChE IC₅₀ = 19.1–881.1 µM). The trifluoromethyl group increases metabolic stability and CNS permeability .

Heterocyclic Modifications

  • Oxadiazole and Benzoimidazole Moieties : Derivatives with oxadiazole () or benzoimidazole () scaffolds show enhanced antioxidant and anticancer activities. For example, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide exhibits potent DPPH radical scavenging, comparable to ascorbic acid .

Substituent Position and Size

  • Positional Effects: The antitumor activity of pyrimidin-2-ylamino benzohydrazides () is significantly higher for 4-substituted derivatives (e.g., 6b, IC₅₀ = 7.82 µM) compared to 3-substituted analogs (7a, IC₅₀ = 21.48 µM) .
  • Steric Bulk : The tert-butyl group in N′-benzylidene-4-(tert-butyl)benzohydrazide () provides steric hindrance, reducing urease inhibition efficacy compared to smaller substituents .

Pharmacological Potential and Limitations

  • However, synthetic challenges (e.g., handling tetrafluorophenoxy intermediates) may limit accessibility .
  • Comparative Advantages: Fluorinated derivatives generally exhibit superior bioactivity and pharmacokinetic profiles compared to non-fluorinated analogs. For example, 6a–l () show 10-fold higher cytotoxicity than non-halogenated benzohydrazides .

Biological Activity

4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide (CAS No. 834913-90-5) is a synthetic compound that belongs to the hydrazide class. This compound has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer fields. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide is C14H10F4N2O2, with a molar mass of 314.23 g/mol. The presence of multiple fluorine atoms in its structure may influence its biological activity through increased lipophilicity and altered interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazide derivatives, including 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide. The compound was subjected to various antimicrobial assays against a range of bacterial strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)Antibacterial3.91 µg/mL
Escherichia coliAntibacterial7.50 µg/mL
Candida albicansAntifungal15 µg/mL

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against yeast strains .

Anticancer Activity

In addition to its antimicrobial properties, 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide has also been evaluated for its anticancer potential. The following table summarizes findings from in vitro studies on various cancer cell lines:

Cell Line IC50 (µM) Selectivity
LN-229 (glioblastoma)0.77Selective against cancer cells
HepG2 (liver cancer)1.20Moderate selectivity
H1563 (lung cancer)1.50Low selectivity

The IC50 values indicate that the compound is particularly effective against LN-229 cells, suggesting a promising avenue for further development in cancer therapeutics .

The proposed mechanism of action for hydrazide derivatives like 4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. The fluorinated phenyl moiety may enhance binding affinity to these targets due to increased hydrophobic interactions .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various hydrazone derivatives demonstrated that those containing fluorinated substituents exhibited superior antibacterial activity compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine atoms significantly enhances biological activity .
  • Case Study on Cancer Cell Proliferation : Research involving a series of hydrazone compounds indicated that those with specific substitutions on the phenyl ring showed marked inhibition of cancer cell proliferation. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.